molecular formula C12H9NO2 B1294916 3-Nitrobiphenyl CAS No. 2113-58-8

3-Nitrobiphenyl

Cat. No.: B1294916
CAS No.: 2113-58-8
M. Wt: 199.2 g/mol
InChI Key: FYRPEHRWMVMHQM-UHFFFAOYSA-N
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Description

3-Nitrobiphenyl, also known as 3-nitro-1,1’-biphenyl, is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenyl, where a nitro group is substituted at the third position of the biphenyl structure. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Safety and Hazards

3-Nitrobiphenyl is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing it locked up .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-nitrobiphenyl involves the nitration of biphenyl using nitric acid. The process typically employs a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .

Another method involves the use of zeolite-assisted nitration, which utilizes 95% nitric acid. This method has shown promising results with a good yield of the desired nitro compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Nitrobiphenyl has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s ability to undergo certain reactions and its interaction with biological targets .

Properties

IUPAC Name

1-nitro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRPEHRWMVMHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175363
Record name 1,1'-Biphenyl, 3-nitro- (9CI)
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113-58-8
Record name 3-Nitrobiphenyl
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Record name 3-Nitrobiphenyl
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Record name 3-Nitrobiphenyl
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Record name 1,1'-Biphenyl, 3-nitro- (9CI)
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Record name 3-nitrobiphenyl
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Record name 3-NITROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Nitrobiphenyl formed in the atmosphere?

A1: this compound is primarily formed through the atmospheric reaction of biphenyl with hydroxyl radicals (OH) in the presence of nitrogen oxides (NOx). [, , , ] This reaction pathway highlights the significant role of atmospheric pollutants in generating nitroarenes like this compound.

Q2: Can this compound be directly emitted from sources?

A2: While atmospheric formation is the primary source, this compound can also be directly emitted from combustion sources, albeit in smaller quantities compared to its secondary formation. []

Q3: What analytical techniques are employed for the detection and quantification of this compound?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to analyze this compound in environmental samples. [, ] Other methods include high-performance liquid chromatography (HPLC) and electrochemical techniques like differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H9NO2, and its molecular weight is 199.20 g/mol. []

Q5: What is the structure of this compound?

A5: this compound consists of two benzene rings connected by a single bond, with a nitro group (-NO2) attached to the meta position (position 3) of one of the benzene rings. []

Q6: How does the nitro group influence the properties of this compound?

A6: The nitro group is electron-withdrawing, influencing the molecule's reactivity and physicochemical properties such as polarity and solubility. This electron-withdrawing nature plays a role in its interactions with biological systems. []

Q7: What are the products of this compound's reaction with OH radicals?

A8: While the exact products are not fully elucidated, the reaction is expected to form hydroxylated and potentially other oxidized derivatives of this compound. []

Q8: What are the known toxicological effects of this compound?

A9: this compound exhibits mutagenicity in bacterial assays, indicating its potential to cause DNA damage. [, ] While specific toxicological data might be limited, its structural similarity to other nitroarenes raises concerns about its potential carcinogenicity and adverse health effects.

Q9: What is the environmental fate of this compound?

A10: Due to its relatively low volatility, this compound tends to partition to particulate matter in the atmosphere. [] This particulate matter can be removed from the atmosphere through dry and wet deposition, leading to its accumulation in soil and water bodies.

Q10: How does the presence of this compound in the environment relate to other nitroarenes?

A11: this compound serves as an indicator for the presence of other nitroarenes, many of which are known or suspected carcinogens. [] Its detection in the environment highlights the need to investigate the broader implications of nitroarene pollution.

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